molecular formula C6H4N6 B14728968 6-Azidoimidazo[1,2-b]pyridazine CAS No. 13526-73-3

6-Azidoimidazo[1,2-b]pyridazine

Cat. No.: B14728968
CAS No.: 13526-73-3
M. Wt: 160.14 g/mol
InChI Key: MKMFITXINSVUPE-UHFFFAOYSA-N
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Description

6-Azidoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an azido group (-N3) attached to the imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azidoimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the reaction of 3-amino-6-bromopyridazine with an azidation reagent under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions. The use of lanthanide Lewis acids as catalysts has been reported to improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Azidoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) and solvents like DMF.

    Reduction: Hydrogen gas (H2) and catalysts like Pd/C.

    Cycloaddition: Alkynes and copper(I) catalysts.

Major Products:

    Substitution: Various substituted imidazo[1,2-b]pyridazines.

    Reduction: 6-Aminoimidazo[1,2-b]pyridazine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Mechanism of Action

The mechanism of action of 6-Azidoimidazo[1,2-b]pyridazine is primarily based on its ability to interact with biological targets through its azido group. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules. This property is particularly useful in the development of targeted therapies and diagnostic tools . The compound can inhibit specific enzymes by binding

Properties

CAS No.

13526-73-3

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

6-azidoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H4N6/c7-11-9-5-1-2-6-8-3-4-12(6)10-5/h1-4H

InChI Key

MKMFITXINSVUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1N=[N+]=[N-]

Origin of Product

United States

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